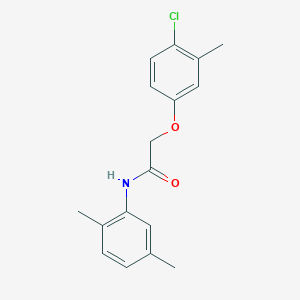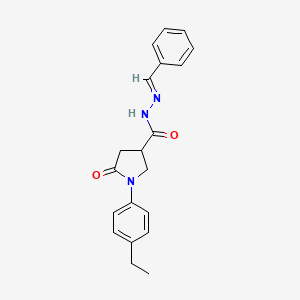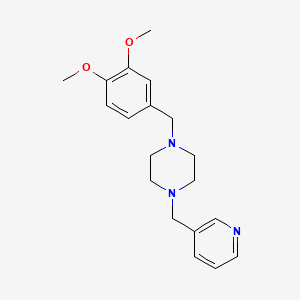
2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one
説明
2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one, also known as MOA-728, is a chemical compound that has been found to have potential applications in scientific research. This compound belongs to the class of benzoxazines and has been shown to exhibit a range of biochemical and physiological effects. In
科学的研究の応用
Structural Studies
2-(2-Methylphenyl)-4H-3,1-Benzoxazin-4-One has been a subject of interest in structural chemistry. Studies have focused on its preparation and structural analysis through methods like NMR. For instance, Neuvonen et al. (1989) prepared various methyl-substituted 1,2-dihydro-4H-3,1-benzoxazines, including compounds similar to 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one, and analyzed their structures using 1H and 13C NMR data (Neuvonen, Pohtola, & Pihlaja, 1989).
Crystal and Molecular Structure Analysis
Filipenko et al. (1989) conducted an x-ray structural analysis of 2-(2′-methylaminophenyl)-4H-3,1-benzoxazine-4-one, a compound structurally related to 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one. This study provided insights into the planar structure of the molecules and their spectral properties (Filipenko, Alimova, Atovmyan, & Bolotin, 1989).
Vibrational and Antibacterial Properties
Castillo et al. (2015) explored the structural and vibrational properties of 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, providing insights into its potential antibacterial activity. Their research included infrared spectrum analysis and hybrid B3LYP method calculations (Castillo, Romano, Raschi, & Brandán, 2015).
Serine Protease Inhibition
Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones, including derivatives of 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one, have shown them to be potent inhibitors of various serine proteases. Gütschow et al. (1998) detailed the structural investigation and reactivity of these compounds in this context (Gütschow, Neumann, Sieler, & Eger, 1998).
Synthesis Techniques
Various techniques for synthesizing derivatives of 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one have been explored. For example, Kobayashi et al. (2009) described the synthesis of 4-alkylidene-4H-3,1-benzoxazine derivatives, demonstrating the versatility of these compounds in chemical synthesis (Kobayashi, Okamura, & Konishi, 2009).
Luminescence Studies
Research by Loseva et al. (1971) on methoxy-substituted 2-(2-arenesulfonylaminophenyl)-4H-3,1-benzoxazin-4-ones, which are closely related to 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one, has contributed to the understanding of their luminescence properties, highlighting the influence of the methoxy group on intramolecular hydrogen bonding (Loseva, Bolotin, & Krasovitskii, 1971).
特性
IUPAC Name |
2-(2-methylphenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10-6-2-3-7-11(10)14-16-13-9-5-4-8-12(13)15(17)18-14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTYJLSBKKTERF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one | |
CAS RN |
18595-87-4 | |
| Record name | 2-(2-TOLYL)-4H-3,1-BENZOXAZIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)

![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)
![2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B5776285.png)
![4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5776290.png)




